N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is substituted with a methoxybenzoyl group and a dimethylpropanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent to form the benzofuran ring. The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the benzoyl and amide moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents (bromine or chlorine in the presence of a catalyst).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoyl or 4-carboxybenzoyl derivatives.
Reduction: Formation of benzyl alcohol or amine derivatives.
Substitution: Formation of nitro or halogenated benzofuran derivatives.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity, while the dimethylpropanamide group can influence its pharmacokinetic properties. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide
- N-(4-methoxybenzyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)acetamide
- 3-methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
Uniqueness
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group enhances its reactivity and potential biological activity, while the dimethylpropanamide group contributes to its stability and solubility .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-17-15-7-5-6-8-16(15)26-19(17)18(23)13-9-11-14(25-4)12-10-13/h5-12H,1-4H3,(H,22,24) |
InChI Key |
TZLKIWFEXLRRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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